N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide

HPLC Impurity Profiling Pharmacopoeia

N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide, formally designated as Paracetamol EP Impurity L and also known as 2-Hydroxy-4′,5-diacetamido-diphenyl ether, is a synthetic diaryl ether characterized by two acetamide groups bridged via a phenoxy linkage. With a molecular formula of C₁₆H₁₆N₂O₄ and a monoisotopic mass of 300.1110 Da, it serves as a compendial reference standard listed in the European Pharmacopoeia monograph for paracetamol impurities and is supplied under the UNII F65BW56QB9.

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
Cat. No. B8200199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)C)O
InChIInChI=1S/C16H16N2O4/c1-10(19)17-12-3-6-14(7-4-12)22-16-8-5-13(9-15(16)21)18-11(2)20/h3-9,21H,1-2H3,(H,17,19)(H,18,20)
InChIKeyGGRKOLJSWJAIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Identity and Baseline Properties of N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide (CAS 2514961-29-4)


N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide, formally designated as Paracetamol EP Impurity L and also known as 2-Hydroxy-4′,5-diacetamido-diphenyl ether, is a synthetic diaryl ether characterized by two acetamide groups bridged via a phenoxy linkage [1]. With a molecular formula of C₁₆H₁₆N₂O₄ and a monoisotopic mass of 300.1110 Da, it serves as a compendial reference standard listed in the European Pharmacopoeia monograph for paracetamol impurities and is supplied under the UNII F65BW56QB9 [1][2]. Its computed LogP of 1.4 and the presence of three hydrogen-bond donors distinguish it physically from both the parent drug acetaminophen and smaller process-related impurities [1].

Critical Differentiation: Why Procuring the Correct Paracetamol EP Impurity L Is Mandatory


Substituting N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide with an alternative paracetamol impurity—such as Impurity K (4-chloroacetanilide, MW 169.61) or Impurity J (4-nitrophenol, MW 139.11)—is analytically invalid due to fundamentally different physicochemical and chromatographic properties [1][2]. Even the closely related positional isomer Paracetamol EP Impurity O (CAS 2575516-61-7), which retains the identical molecular formula and mass, exhibits a distinct chromatographic elution order under EP monograph conditions, resolving as peak 12 while Impurity L elutes later as peak 15 [3]. These differences preclude the use of generic “in-class” substitutes for validated pharmacopoeial impurity profiling, where retention time and mass specificity are non-negotiable for quantitation [3][4].

Quantitative Differentiation Table for N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide (Paracetamol EP Impurity L)


Chromatographic Elution Order: Resolved Separation from the Isomeric Impurity O

Under the European Pharmacopoeia monograph conditions utilizing a solid-core L1 column (CORTECS C18+, 4.6 × 150 mm), the positional isomer Paracetamol EP Impurity O (N-(4-(5-acetamido-2-hydroxyphenoxy)phenyl)acetamide, CAS 2575516-61-7) elutes as peak 12, whereas the target compound—Impurity L—elutes as peak 15, providing baseline resolution and unambiguous identification [1]. This elution order differential is a direct consequence of the substitution pattern on the central phenoxy ring (4-acetamido vs. 5-acetamido) and is maintained across different L1 stationary phases [1].

HPLC Impurity Profiling Pharmacopoeia Method Validation

Molecular Weight Differentiation: Impurity L is Not Interchangeable with Common Low-MW Impurities

The molecular weight of N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide is 300.31 g·mol⁻¹ (monoisotopic mass 300.1110 Da) [1]. In contrast, the commonly monitored paracetamol impurities Impurity K (4-chloroacetanilide) and Impurity J (4-nitrophenol) have molecular weights of 169.61 g·mol⁻¹ and 139.11 g·mol⁻¹, respectively [2][3]. This 1.8- to 2.2-fold mass difference directly affects retention time, ionization efficiency in LC-MS, and the selection of appropriate reference standards for spiking experiments.

Pharmaceutical Analysis Reference Standards Quality Control LC-MS

Physicochemical Property Contrast: LogP and Hydrogen-Bonding Capacity Distinguish Impurity L from Hydrophobic Impurity K

N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide exhibits a computed XLogP3-AA of 1.4, reflecting moderate hydrophilicity conferred by three hydrogen-bond donors (2 × amide NH, 1 × phenolic OH) and four hydrogen-bond acceptors [1]. In contrast, 4-chloroacetanilide (Impurity K) is markedly more hydrophobic with a LogP of 2.09 and only one H-bond donor [2]. This difference in polarity impacts both reversed-phase HPLC retention and the choice of extraction solvents during sample preparation.

LogP Hydrogen Bonding Chromatography Solid-Phase Extraction

Certified Purity Specification: 97% Minimum Purity with Batch-Specific QC Documentation

Commercial suppliers, including Bidepharm, provide N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide with a standard purity specification of ≥97%, accompanied by batch-specific QC documentation (NMR, HPLC, GC) . This purity level is critical for use as a pharmacopoeial reference standard in quantitative impurity analysis, where even minor contaminants in the standard can bias the determination of impurity thresholds (typically ≤0.15% for unspecified impurities in acetaminophen drug substance per EP) [1]. While other EP impurity standards (e.g., Impurity K, Impurity F) also carry high purity, the comprehensive characterization package—including ¹H-NMR, ¹³C-NMR, MS, HPLC purity, and elemental analysis—is specifically documented for this CAS number in vendor CoAs, enabling direct traceability to the EP monograph .

Reference Standard Certificate of Analysis Regulatory Compliance Quality Assurance

Synthetic Accessibility Documented in Patent Literature: A Validated Multi-Step Synthesis Route

A dedicated patent (CN 202310254097) describes a five-step synthesis route for this specific acetaminophen impurity (Compound VII), starting from commercially available precursors and utilizing Pd/C-catalyzed reduction followed by sequential acetylation, hydrolysis, nucleophilic aromatic substitution, and deprotection steps [1]. The protocol includes stoichiometric optimization for each step: for example, Step 1 uses 0.1 eq. Pd/C catalyst with 15 eq. hydrazine hydrate at 75 °C for 1 h; Step 4 employs 2 eq. Cs₂CO₃ in DMSO at 100 °C for 24 h [1]. This documented synthetic route contrasts with many other paracetamol impurities whose synthesis is either unpublished or proprietary, reducing procurement risk for laboratories requiring custom synthesis of the authentic standard when commercial supply is constrained.

Custom Synthesis Process Chemistry Impurity Synthesis Patent

Procurement-Linked Application Scenarios for N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide (Paracetamol EP Impurity L)


Pharmacopoeial Impurity Profiling for ANDA/NDA Submissions

Analytical laboratories performing EP-compliant related-substances testing of acetaminophen drug substance or finished product must use authentic Paracetamol EP Impurity L as a reference marker for peak identification and system suitability. The compound's elution as peak 15 on standard L1 columns—distinct from the co-eluting impurities F/C and M/G that plague alternative stationary phases—ensures unambiguous integration and quantitation against the ≤0.15% unspecified impurity threshold [1][2]. Its >300 Da mass also provides a distinct MS signal that avoids interference with lower-MW process impurities during LC-MS confirmation [3].

Method Development and Validation for UHPLC Impurity Methods

During transfer of the EP monograph method from HPLC to UHPLC, the substantial molecular weight (300.31 Da) and moderate polarity (LogP 1.4) of Impurity L challenge column selectivity and gradient optimization differently than smaller, more hydrophobic impurities such as Impurity K. Laboratories can leverage the documented chromatographic behavior—where Impurity L shows enhanced retention on C18+ phases with ion-exchange character relative to standard C18—to select appropriate stationary phases and avoid co-elution with Impurity N (peak 16), which elutes beyond the gradient window on C18+ columns [1].

Custom Synthesis and In-House Reference Standard Preparation

When commercial supply of the certified reference standard is limited or lead times are prohibitive, QC laboratories can utilize the published five-step synthetic protocol (CN 202310254097) to prepare Impurity L in-house [4]. The patent-specified conditions—including the critical Step 4 nucleophilic coupling with Cs₂CO₃ in DMSO at 100 °C—enable reproducible gram-scale synthesis with HPLC and NMR characterization, mitigating single-source procurement risk while maintaining compliance with regulatory expectations for impurity standard qualification.

Forced Degradation and Stability-Indicating Method Qualification

Because Impurity L is a dimeric condensation product formed from the reaction of p-aminophenol-derived impurity C with acetaminophen under acidic, high-temperature conditions, it serves as a marker for specific degradation pathways in stability studies. Its distinct retention time (peak 15) and mass (300.1110 Da) allow it to be differentiated from other degradation products in forced-degradation samples, supporting the specificity requirements of ICH Q2(R1) method validation [2][3].

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